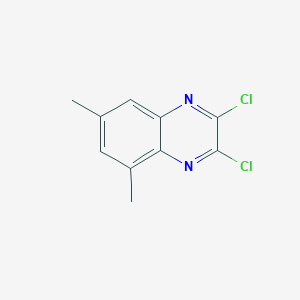

2,3-Dichloro-5,7-dimethylquinoxaline

Description

Significance of Heterocyclic Scaffolds in Modern Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the largest and most diverse family of organic compounds. Their unique physicochemical properties make them indispensable building blocks in numerous scientific disciplines.

Nitrogen-containing heterocycles are a paramount class of organic molecules, constituting a significant focus of academic and industrial research. chemicalbook.com Their structural subunits are found in a vast number of natural products, including alkaloids, vitamins, and antibiotics. ekb.egnih.gov This prevalence in nature underscores their fundamental role in biological processes. In medicinal chemistry, nitrogen heterocycles are considered "privileged structures," as an estimated 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic core. chemicalbook.comnih.gov The presence of nitrogen atoms imparts specific properties, such as the ability to form hydrogen bonds with biological targets, which is a crucial factor in drug design. mdpi.com Consequently, these compounds exhibit a wide spectrum of biological activities and are investigated for applications ranging from pharmaceuticals to agrochemicals and materials science. chemicalbook.comnih.govresearchgate.net

Quinoxaline (B1680401), also known as benzo[a]pyrazine, is a bicyclic heterocyclic system formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. nih.gov This fusion creates a rigid, planar, and π-conjugated aromatic structure. The presence of two nitrogen atoms in the pyrazine ring makes the quinoxaline system electron-deficient, which significantly influences its chemical reactivity and its interactions with other molecules. This electronic characteristic is central to its utility in various applications, including as a component in fluorescent materials and organic semiconductors. researchgate.net The specific arrangement of atoms in the quinoxaline scaffold provides a versatile platform that can be chemically modified at various positions to fine-tune its properties for specific research applications.

Contextualizing Dihaloquinoxalines in Synthetic Chemistry

Within the large family of quinoxaline derivatives, halogenated quinoxalines represent a particularly important subgroup. The introduction of halogen atoms onto the quinoxaline core dramatically enhances its utility as a precursor in organic synthesis.

Halogenated quinoxalines, particularly those with chlorine atoms at the 2- and 3-positions like 2,3-dichloroquinoxaline (B139996) (DCQX), are highly valued as synthetic intermediates. researchgate.netresearchgate.net The chlorine atoms on the electron-deficient pyrazine ring are excellent leaving groups, making the molecule a potent electrophilic partner for a variety of nucleophilic aromatic substitution reactions. chemicalbook.comresearchgate.net This reactivity allows for the straightforward introduction of diverse functional groups onto the quinoxaline scaffold. Furthermore, DCQX is a versatile substrate for transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net These powerful bond-forming methodologies enable the synthesis of complex, poly-functionalized quinoxaline derivatives that would be difficult to access through other means, highlighting the critical role of dihaloquinoxalines as foundational building blocks in modern synthetic chemistry. researchgate.netnih.gov

The compound 2,3-Dichloro-5,7-dimethylquinoxaline is a specifically substituted derivative of the parent quinoxaline structure. Its classification is based on the type and position of the substituent groups attached to the core bicyclic ring system.

Core Structure : The foundation is the quinoxaline ring system.

Halogenation : It is a dihalogenated derivative, with two chlorine atoms substituted at the C-2 and C-3 positions of the pyrazine portion of the ring.

Alkylation : It is also a dimethylated derivative, with two methyl groups (–CH₃) attached to the C-5 and C-7 positions of the benzene portion of the ring.

Therefore, this compound is classified as a di-substituted chloro- and di-substituted methyl-quinoxaline.

Data Tables

Table 1: Core Architectural Features of the Quinoxaline Ring System

| Feature | Description |

|---|---|

| Ring System | Fused bicyclic aromatic heterocycle |

| Component Rings | Benzene and Pyrazine |

| Common Name | Quinoxaline |

| Systematic Name | Benzo[a]pyrazine |

| Key Atoms | Contains two nitrogen atoms in the six-membered heterocyclic ring. |

| Electronic Nature | Considered an electron-deficient π-conjugated system. |

Table 2: Structural Classification of this compound

| Position | Substituent | Chemical Group | Classification |

|---|---|---|---|

| 2 | -Cl | Chloro | Halogenated |

| 3 | -Cl | Chloro | Halogenated |

| 5 | -CH₃ | Methyl | Alkylated |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

2,3-dichloro-5,7-dimethylquinoxaline |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)13-9(11)10(12)14-8/h3-4H,1-2H3 |

InChI Key |

DQNBAYBMUDTGRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C |

solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Elucidation of Reactivity and Transformation Pathways of 2,3 Dichloro 5,7 Dimethylquinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactionsnih.gov

The chlorine atoms at the C2 and C3 positions of the quinoxaline (B1680401) are activated towards nucleophilic displacement by the electron-withdrawing effect of the adjacent pyridine-type nitrogen atoms. nih.gov This makes the 2,3-dichloroquinoxaline (B139996) moiety a valuable building block for the synthesis of various functionalized derivatives through SNAr reactions. nih.govresearchgate.net

The reaction of 2,3-dihaloquinoxalines with nitrogen-based nucleophiles is a well-established method for creating new carbon-nitrogen bonds. researchgate.net While specific studies on 2,3-dichloro-5,7-dimethylquinoxaline are not extensively detailed, the reactivity can be inferred from related structures like 2,3-dichloroquinoxaline and 6-halogeno-2,3-dimethylquinoxalines. For instance, amination of 6-halogeno-2,3-dimethylquinoxalines with potassium amide in liquid ammonia (B1221849) has been shown to yield a mixture of 5-amino and 6-amino derivatives, proceeding through a didehydroquinoxaline intermediate. researchgate.net

Generally, reactions with primary and secondary amines proceed via a two-step addition-elimination mechanism, where the amine attacks the electron-deficient carbon bearing a chlorine atom. youtube.com The reaction can be controlled to achieve either mono- or di-substitution depending on the reaction conditions and the stoichiometry of the nucleophile.

Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on Dichloroquinoxaline Analogs

| Substrate | Nucleophile | Product(s) | Observations | Reference(s) |

|---|---|---|---|---|

| 2,3-Dichloroquinoxaline | Butylamine | Mono- and di-substituted products | Sequential displacement of chlorine atoms is possible. | nih.gov |

| 6-Chloro-2,3-dimethylquinoxaline | KNH₂ in liq. NH₃ | 5-Amino- and 6-Amino-2,3-dimethylquinoxaline | Reaction proceeds via an aryne-type intermediate (5,6-didehydro-2,3-dimethylquinoxaline). | researchgate.net |

| 2,3-Dichloroquinoxaline | Various Amines | 2-Amino-3-chloroquinoxalines | Monoamination is a common strategy for creating P,N hybrid ligands. | researchgate.net |

Analogous to nitrogen nucleophiles, oxygen-based nucleophiles (alkoxides, phenoxides) and sulfur-based nucleophiles (thiolates) readily react with 2,3-dichloroquinoxalines. Sulfur nucleophiles are particularly effective due to their high polarizability and nucleophilicity. nih.govmsu.edulibretexts.org The reaction of 2,3-dichloroquinoxaline with thiolate anions serves as a robust method for synthesizing quinoxaline thioethers. nih.gov These thioethers can be further oxidized to the corresponding sulfones. nih.gov

The formation of new C-O and C-S bonds at the C2 and/or C3 positions is a viable synthetic strategy. researchgate.net Thiolate conjugate bases are excellent nucleophiles in SN2-type reactions, and this high nucleophilicity of sulfur extends to SNAr pathways. libretexts.org

The kinetics of SNAr reactions on haloquinoxalines typically follow a second-order rate law, where the rate is dependent on the concentration of both the quinoxaline substrate and the nucleophile. libretexts.orgyoutube.com This is characteristic of a bimolecular, two-step addition-elimination mechanism. The first step, the nucleophilic attack to form a negatively charged Meisenheimer-like intermediate, is generally the rate-determining step. youtube.com

Electrophilic Substitution on the Quinoxaline Ring System

Electrophilic aromatic substitution on the quinoxaline nucleus is generally challenging due to the deactivating effect of the two nitrogen atoms in the pyrazine (B50134) ring, which withdraw electron density from the entire heterocyclic system. However, the presence of activating groups on the benzene (B151609) ring can facilitate such reactions.

In this compound, the benzene portion of the molecule is activated by two methyl groups at the C5 and C7 positions. Methyl groups are electron-donating and are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution. minia.edu.eglibretexts.org

The directing effects of the substituents on the benzene ring are as follows:

C5-Methyl group: Directs incoming electrophiles to the C6 (ortho) and C8 (para) positions.

C7-Methyl group: Directs incoming electrophiles to the C6 (ortho) and C8 (ortho) positions.

Quinoxaline Nitrogen atoms: Strongly deactivate the benzene ring, particularly at the adjacent C5 and C8 positions.

Considering these influences, the C6 and C8 positions are the most likely sites for electrophilic attack. The C6 position is ortho to both methyl groups, while the C8 position is para to the C5-methyl and ortho to the C7-methyl. The concerted activating effect of both methyl groups would strongly favor substitution at the C6 and C8 positions over the deactivated C5 and C7 positions. minia.edu.eglibretexts.org

Halogenation is a classic electrophilic aromatic substitution reaction. khanacademy.orglibretexts.org Studies on the bromination of 2,3-dimethylquinoxaline (B146804) using N-bromosuccinimide (NBS) have been reported, demonstrating that substitution occurs on the methyl groups (a radical substitution) rather than on the aromatic ring under those specific conditions. byu.edubyu.edu

For electrophilic aromatic bromination to occur on the benzene ring of this compound, conditions promoting an electrophilic mechanism (e.g., Br₂ with a Lewis acid catalyst) would be required. Based on the directing effects discussed previously, bromination would be expected to yield a mixture of 6-bromo and 8-bromo derivatives.

Table 2: Predicted Products of Electrophilic Bromination

| Starting Material | Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| This compound | Br₂, FeBr₃ | 6-Bromo-2,3-dichloro-5,7-dimethylquinoxaline | The C6 position is activated and sterically accessible, located ortho to both activating methyl groups. |

| This compound | Br₂, FeBr₃ | 8-Bromo-2,3-dichloro-5,7-dimethylquinoxaline | The C8 position is also activated (para to C5-Me, ortho to C7-Me). |

The precise ratio of these products would depend on the specific reaction conditions and the subtle interplay between the electronic and steric effects of the substituents.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the radical reactions, photoinduced transformations, cycloaddition reactions, or annulation strategies for the compound This compound .

The provided search results contain information on related but distinct quinoxaline derivatives. For instance, studies on 2,3-dichloroquinoxaline (DCQX) primarily detail its reactivity in nucleophilic aromatic substitution (SNAr) reactions bohrium.comresearchgate.net. Research into the radical and photochemical reactivity of the quinoxaline scaffold is generally focused on other derivatives, such as quinoxalin-2(1H)-ones , which undergo various radical cascade functionalizations and photoinduced C-H functionalization nih.govnih.govacs.org. Similarly, while cycloaddition reactions involving quinoxaline structures have been reported, the examples found relate to compounds like 2,3-dimethylquinoxaline doi.orgbyu.edu.

The construction of fused heterocyclic systems from quinoxaline precursors has been documented, but the starting materials are typically 2,3-dichloroquinoxaline or 2-quinoxalinone derivatives, which are then used to build fused rings like furo[2,3-b]quinoxalines arkat-usa.org.

No specific experimental data, mechanistic studies, or detailed research findings concerning the radical chemistry, photochemistry, or cycloaddition reactivity of This compound could be retrieved. Therefore, it is not possible to generate the requested article focusing solely on this specific compound and the outlined topics.

Strategic Functionalization and Derivatization of 2,3 Dichloro 5,7 Dimethylquinoxaline

Carbon–Carbon Bond Formation Strategies

The creation of new carbon-carbon bonds is fundamental in synthetic organic chemistry for building molecular complexity. For 2,3-dichloro-5,7-dimethylquinoxaline, palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups.

Palladium-catalyzed cross-coupling reactions provide a robust platform for derivatizing the this compound core. The differential reactivity of the two chlorine atoms can potentially allow for selective mono- or di-functionalization by carefully controlling reaction conditions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnrochemistry.comlibretexts.org The reaction is widely used to synthesize biaryl compounds. wikipedia.org For a substrate like this compound, it would react with aryl or vinyl boronic acids to yield 2,3-disubstituted-5,7-dimethylquinoxalines. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is critical for achieving high yields. nrochemistry.com

| Catalyst/Ligand | Boronic Acid | Base | Solvent | Product | Yield (%) |

| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-3-phenyl-5,7-dimethylquinoxaline | High |

| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 2,3-Bis(4-methoxyphenyl)-5,7-dimethylquinoxaline | High |

| PdCl₂(dppf) | Thiophene-2-boronic acid | Na₂CO₃ | DMF | 2-Chloro-3-(thiophen-2-yl)-5,7-dimethylquinoxaline | Moderate-High |

Note: This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions on related dichloroquinoxaline systems.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This reaction would enable the introduction of vinyl groups at the C2 and/or C3 positions of the quinoxaline (B1680401) ring. The reaction mechanism follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org A key step is the beta-hydride elimination which forms the double bond in the product. youtube.com

| Catalyst | Alkene | Base | Solvent | Product |

| Pd(OAc)₂ | Styrene | Et₃N | DMF | 2-Chloro-5,7-dimethyl-3-styrylquinoxaline |

| PdCl₂(PPh₃)₂ | Ethyl acrylate | K₂CO₃ | NMP | Ethyl 3-(2-chloro-5,7-dimethylquinoxalin-3-yl)acrylate |

| Pd₂(dba)₃ | Cyclohexene | NaOAc | DMA | 2-Chloro-3-(cyclohex-1-en-1-yl)-5,7-dimethylquinoxaline |

Note: This table presents hypothetical examples of the Heck reaction based on its known scope with aryl halides. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is an invaluable tool for synthesizing arylalkynes. libretexts.org Applying this to this compound would allow for the synthesis of 2,3-dialkynyl-substituted quinoxalines, which are useful precursors for more complex heterocyclic systems. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne. nih.gov

| Catalyst System | Alkyne | Base | Solvent | Product | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 2-Chloro-5,7-dimethyl-3-(phenylethynyl)quinoxaline | High |

| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | Piperidine | CH₃CN | 2-Chloro-5,7-dimethyl-3-((trimethylsilyl)ethynyl)quinoxaline | High |

| [DTBNpP]Pd(crotyl)Cl | 1-Hexyne | TMP | DMSO | 2-(Hex-1-yn-1-yl)-3-chloro-5,7-dimethylquinoxaline | High |

Note: This table illustrates potential Sonogashira coupling reactions. Yields can be high, but homocoupling of the alkyne can be a competing side reaction. ntu.edu.tw

Direct C–H functionalization has emerged as a step-economical strategy for modifying aromatic and heteroaromatic cores. researchgate.net In the context of 2-arylquinoxalines, the quinoxaline nitrogen atom can act as a directing group to facilitate ortho-C–H arylation of the 2-aryl substituent. researchgate.net For this compound itself, C–H functionalization would primarily target the C6 and C8 positions on the benzene (B151609) ring, as the C5 and C7 positions are occupied by methyl groups. These reactions are often catalyzed by transition metals like palladium or rhodium and can be used to introduce aryl, alkyl, or other functional groups directly onto the quinoxaline backbone without prior halogenation. nih.govmdpi.com Dual catalytic systems combining metal catalysis with visible-light photoredox catalysis have also been developed, expanding the scope of these transformations. beilstein-journals.org

Introduction of Heteroatom-Containing Functionalities

Incorporating nitrogen, sulfur, and other heteroatoms into the quinoxaline structure is a key strategy for modulating its electronic and biological properties. The reactive C-Cl bonds at the C2 and C3 positions are prime sites for nucleophilic aromatic substitution reactions.

The introduction of amino and amido groups can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination). The reaction of this compound with various primary or secondary amines would lead to the corresponding 2-amino-3-chloro or 2,3-diamino derivatives. The selectivity between mono- and di-substitution can often be controlled by stoichiometry and reaction temperature. Palladium-catalyzed amination of dichloroquinolines has been successfully demonstrated with a variety of amines. researchgate.net Amidation can be achieved by reacting the quinoxaline core with an amide nucleophile or by coupling it with a carboxylic acid using a coupling agent. researchgate.netresearchgate.net

Sulfur-containing functionalities can be introduced by reacting this compound with thiols or their corresponding salts (thiolates). This nucleophilic substitution reaction typically proceeds readily to yield 2,3-bis(alkylthio)- or 2,3-bis(arylthio)-5,7-dimethylquinoxalines. These thioether derivatives can be further oxidized to the corresponding sulfoxides or sulfones. Sulfonylation, the introduction of a sulfonyl group, can be achieved through various synthetic routes, often involving the reaction of a sulfonyl chloride with a suitable derivative of the quinoxaline. For instance, a 2,3-dichloro-6-sulfonyl quinoxaline derivative has been synthesized and used as a key intermediate for further reactions. researchgate.netjohnshopkins.edu

Synthesis of Novel Quinoxaline Conjugates and Hybrids

The functionalized 2,3-disubstituted-5,7-dimethylquinoxaline core serves as an excellent platform for constructing more complex molecular architectures. By combining the quinoxaline moiety with other heterocyclic systems or pharmacologically active molecules, novel conjugates and hybrids can be synthesized. This molecular hybridization approach aims to create multifunctional molecules that may exhibit synergistic or enhanced biological activities. For example, quinoxaline has been hybridized with oxadiazole to create novel scaffolds with antitumor activity. mdpi.com Similarly, piperazine-containing quinoxalines have been synthesized, demonstrating the facile conjugation of different heterocyclic rings. nih.gov The versatile chemistry of the dichloro precursor allows for stepwise and selective introduction of different functionalities, enabling the rational design and synthesis of a diverse library of complex quinoxaline-based molecules.

Formation of Schiff Base Derivatives

While direct Schiff base formation involves the reaction of an aldehyde or ketone with a primary amine, the derivatization of this compound into Schiff base precursors proceeds through nucleophilic aromatic substitution. The chloro groups are displaced by amine nucleophiles. For instance, reaction with aromatic amines can yield 2-arylamino-3-chloro-5,7-dimethylquinoxaline derivatives.

A common synthetic strategy involves the reaction of 2,3-dichloroquinoxaline (B139996) derivatives with diamines, such as p-phenylenediamine. This initially forms an amino-substituted intermediate by displacing one of the chlorine atoms nih.gov. Subsequent reaction of the remaining amino group on the substituent with an aldehyde or ketone would then form the final Schiff base. The reaction of this compound with various amines serves as a foundational step for creating precursors to complex Schiff bases and their metal complexes taylorfrancis.comnih.gov. The general reactivity for nucleophilic aromatic substitution (SNAr) on the quinoxaline core is well-established, where the electron-deficient nature of the pyrazine (B50134) ring facilitates the displacement of the chloro groups nih.govrsc.org.

| Reactant | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| This compound | Aromatic Amines | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Arylamino-3-chloro-5,7-dimethylquinoxaline |

| This compound | p-Phenylenediamine | Solvent (e.g., n-butanol), Heat | Intermediate for Schiff Base Synthesis nih.gov |

| This compound | Aliphatic Amines | Moderate Temperatures | 2-Alkylamino-3-chloro-5,7-dimethylquinoxaline nih.gov |

Pyrrolo-, Imidazo-, and Triazolo-Quinoxaline Derivatives

The synthesis of fused heterocyclic systems such as pyrrolo-, imidazo-, and triazolo-quinoxalines often utilizes 2,3-dichloroquinoxaline derivatives as key starting materials. The general strategy involves a sequence of nucleophilic substitution followed by intramolecular cyclization.

Pyrrolo[1,2-a]quinoxalines: These derivatives can be synthesized from this compound through reactions with suitable pyrrole-containing nucleophiles or by constructing the pyrrole ring onto the quinoxaline core. One established method involves the reaction of 1-(2-aminophenyl)pyrroles with aldehydes, though alternative routes starting from the dichloro-scaffold are also prevalent in constructing this fused system, which is recognized for its pharmacological and material science applications researchgate.netnih.govmtieat.org.

Imidazo[1,2-a]quinoxalines: The synthesis of this class of compounds typically begins with the reaction of a 2,3-dichloroquinoxaline with an appropriate α-aminoalcohol or by condensing it with 2-aminoimidazole derivatives nih.govresearchgate.net. The initial step is the substitution of one chlorine atom by the amino group of the nucleophile, followed by an intramolecular cyclization that displaces the second chlorine atom to form the fused imidazole ring.

Triazolo[4,3-a]quinoxalines: The construction of the triazolo-fused quinoxaline system from this compound follows a well-defined pathway. The first step is the reaction with hydrazine hydrate to replace one chlorine atom, yielding 2-chloro-3-hydrazinyl-5,7-dimethylquinoxaline iau.irnih.gov. This intermediate is then cyclized with various one-carbon sources like orthoesters or aldehydes to form the triazole ring nih.goviau.irnih.gov. The remaining chlorine atom on the newly formed 4-chloro- nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivative can be further substituted with various nucleophiles, such as secondary amines, to create a library of compounds nih.goviau.ir.

| Target Derivative | Key Intermediate from this compound | Typical Cyclization Reagent |

|---|---|---|

| Pyrrolo[1,2-a]quinoxaline | Reaction with 2-(1H-pyrrol-1-yl)aniline nih.gov | Acid-catalyzed condensation |

| Imidazo[1,2-a]quinoxaline | Reaction with α-aminoalcohols | Intramolecular cyclization nih.gov |

| Triazolo[4,3-a]quinoxaline | 2-Chloro-3-hydrazinyl-5,7-dimethylquinoxaline nih.gov | Orthoesters or Aldehydes nih.goviau.ir |

Structural Modifications and Substituent Effects on Reactivity

The reactivity of the chlorine atoms in this compound is significantly influenced by the position and electronic nature of the substituents on the benzene portion of the molecule.

Positional Isomerism and Reactivity Differences

The placement of the two methyl groups on the quinoxaline ring has a direct impact on the reactivity of the chloro substituents. In this compound, the methyl groups are located at positions 5 and 7. The reactivity of this isomer can be compared to other dimethyl-substituted isomers, such as 2,3-dichloro-6,7-dimethylquinoxaline.

In nucleophilic aromatic substitution reactions, the rate is dependent on the stabilization of the negatively charged intermediate (Meisenheimer complex) pressbooks.publibretexts.org. The precise positioning of substituents can influence this stabilization through steric and electronic effects. For instance, in related dichloroquinolines, the reactivity of a chlorine atom can be sterically hindered by a bulky adjacent group researchgate.net. While specific comparative studies on the positional isomers of 2,3-dichloro-dimethylquinoxaline are not extensively detailed, general principles suggest that isomers with substituents that can better stabilize the reaction intermediate will exhibit higher reactivity.

Impact of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the quinoxaline ring is a critical factor governing the rate of nucleophilic substitution at the 2 and 3 positions nih.gov.

Electron-Donating Groups: The methyl groups at the 5 and 7 positions in this compound are electron-donating groups (EDGs). EDGs increase the electron density on the aromatic ring system. This effect tends to destabilize the negatively charged Meisenheimer complex formed during nucleophilic aromatic substitution, thereby decreasing the reactivity of the chloro groups compared to an unsubstituted 2,3-dichloroquinoxaline nih.gov.

Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, on the quinoxaline ring activates the system towards nucleophilic attack nih.govpressbooks.pubbeilstein-journals.org. EWGs help to delocalize and stabilize the negative charge of the Meisenheimer intermediate, accelerating the rate of substitution libretexts.orgbeilstein-journals.org. For example, the substitution reactions of 6-nitro-2,3-dichloroquinoxaline proceed more readily than those of the unsubstituted parent compound nih.gov. The introduction of EWGs is a known strategy to enhance intermolecular interactions and improve charge transport ability in quinoxaline-based materials beilstein-journals.org.

This contrast highlights the tunable reactivity of the dichloroquinoxaline scaffold. While the methyl groups in this compound slightly deactivate the system towards nucleophilic substitution, the inherent electron-deficient character of the pyrazine ring still allows for a wide range of functionalization reactions.

| Substituent Type | Example Group | Effect on Ring Electron Density | Stability of Meisenheimer Complex | Reactivity Towards Nucleophiles |

|---|---|---|---|---|

| Electron-Donating | -CH₃ (Methyl) | Increases | Decreased | Decreased nih.gov |

| Electron-Withdrawing | -NO₂ (Nitro) | Decreases | Increased | Increased nih.govbeilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental data for 2,3-Dichloro-5,7-dimethylquinoxaline is not extensively published, predictions based on analogous structures like 2,3-dichloroquinoxaline (B139996) and various dimethylquinoxaline derivatives allow for a detailed theoretical assignment.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Two distinct singlets are predicted for the aromatic protons on the benzene (B151609) ring, as they are in different chemical environments. The proton at the C6 position would likely appear slightly downfield compared to the proton at C8 due to the electronic effects of the substituents. Similarly, the two methyl groups at positions C5 and C7 are non-equivalent and should present as two separate singlets.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated. The carbons bearing chlorine atoms (C2 and C3) are expected to be significantly deshielded, appearing far downfield. The quaternary carbons (C4a, C5, C7, C8a) would also be identifiable. The protonated carbons (C6 and C8) and the two methyl carbons would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects on the quinoxaline (B1680401) core.

| Atom | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |

| H-6 | ¹H NMR | ~7.5 - 7.8 | Singlet (s) |

| H-8 | ¹H NMR | ~7.4 - 7.7 | Singlet (s) |

| CH₃ at C5 | ¹H NMR | ~2.5 - 2.7 | Singlet (s) |

| CH₃ at C7 | ¹H NMR | ~2.4 - 2.6 | Singlet (s) |

| C2, C3 | ¹³C NMR | ~145 - 155 | - |

| C4a, C8a | ¹³C NMR | ~138 - 142 | - |

| C5, C7 | ¹³C NMR | ~135 - 140 | - |

| C6, C8 | ¹³C NMR | ~125 - 130 | - |

| CH₃ Carbons | ¹³C NMR | ~20 - 22 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, etc.).

For this compound, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the quinoxaline ring system would produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the methyl groups would be observed around 1450-1375 cm⁻¹. A crucial feature would be the C-Cl stretching vibrations, which typically appear in the 800-600 cm⁻¹ region of the spectrum, providing direct evidence of the chlorine substituents.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2900 - 3000 | Medium |

| Aromatic C=N Stretch | 1620 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Methyl C-H Bend | 1375 - 1450 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis.

The molecular formula for this compound is C₁₀H₈Cl₂N₂. The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A highly characteristic feature would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a distinctive cluster of peaks would be observed: the M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms. nist.gov

Common fragmentation pathways for quinoxaline derivatives often involve the loss of substituents. For this compound, fragmentation could proceed via the loss of a chlorine radical (M-Cl)⁺, followed by the loss of a second chlorine radical. Loss of a methyl radical (M-CH₃)⁺ is also a plausible fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The wavelengths of absorption are characteristic of the molecule's electronic structure and degree of conjugation.

The quinoxaline system is an extended π-conjugated system, which gives rise to characteristic UV-Vis absorption bands. Typically, quinoxaline derivatives exhibit strong absorptions corresponding to π → π* transitions and weaker absorptions from n → π* transitions. For 2,3-dimethylquinoxaline (B146804) in an aqueous solution, absorption maxima are observed around 315 nm. researchgate.net The introduction of two chloro groups and the retention of two methyl groups in this compound are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths due to the influence of these substituents on the electronic structure of the chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

While a specific crystal structure for this compound has not been widely reported, studies on analogous compounds like 2,3-dimethylquinoxaline reveal that the quinoxaline ring system is essentially planar. researchgate.net A crystallographic analysis of the target compound would confirm the planarity of the fused ring system. It would also provide precise measurements of the C-Cl, C-N, C-C, and C-H bond lengths and the angles between them, offering unambiguous proof of the compound's constitution and conformation in the solid state. This technique is considered the gold standard for structural elucidation. nih.gov

Computational and Theoretical Investigations of 2,3 Dichloro 5,7 Dimethylquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 2,3-Dichloro-5,7-dimethylquinoxaline at a molecular level. These calculations offer a detailed view of its electronic structure and are pivotal in forecasting its reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it a popular choice for studying quinoxaline (B1680401) derivatives. ufms.br For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict various electronic properties. doaj.orgresearchgate.net

Table 1: Theoretical Quantum Chemical Parameters for a Representative Substituted Quinoxaline

| Parameter | Description | Typical Calculated Value (a.u.) |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | -1550.45 |

| Dipole Moment | A measure of the polarity of the molecule. | 2.5 D |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 0.09 |

| Electronegativity (χ) | The power to attract electrons. | 0.15 |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | 0.12 |

Molecular Orbital (MO) Analysis and Frontier Orbital Theory

Molecular Orbital (MO) analysis is critical for understanding the electronic transitions and reactivity of this compound. Frontier Orbital Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. doaj.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoxaline derivatives, the distribution of these frontier orbitals is key to predicting their behavior in chemical reactions. The HOMO is typically located over the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is found over electron-deficient areas, the likely sites for nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Data for a Representative Substituted Quinoxaline

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 | LUMO - HOMO Energy Difference |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the identification of key intermediates and transition states.

Transition State Analysis and Energy Profiles

By mapping the potential energy surface of a reaction, computational methods can identify the transition states that connect reactants to products. The energy of these transition states determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For reactions involving quinoxaline derivatives, such as nucleophilic substitution at the chloro-positions, DFT calculations can model the entire reaction pathway. mdpi.com

The resulting energy profile provides a detailed, step-by-step view of the energetic changes throughout the reaction. This includes the formation of any intermediates and the energy barriers that must be overcome. This level of detail is often difficult to obtain through experimental methods alone.

Solvent Effects in Theoretical Simulations

The solvent in which a reaction is conducted can have a significant impact on its mechanism and kinetics. Theoretical simulations can account for these solvent effects using various models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. ufms.br For reactions of this compound, considering the solvent is crucial for obtaining results that accurately reflect experimental conditions. dntb.gov.ua

Structure-Property Relationship Studies (Non-Prohibited Properties)

Computational studies are instrumental in establishing relationships between the molecular structure of this compound and its physical and chemical properties. By systematically modifying the structure in silico (for example, by changing substituent groups) and calculating the resulting properties, researchers can develop a deeper understanding of these relationships.

These studies can correlate structural features with properties such as electronic absorption spectra, electron affinity, and ionization potential. sciencepublishinggroup.comresearchgate.net For instance, the addition of electron-donating or electron-withdrawing groups to the quinoxaline core can significantly alter the HOMO and LUMO energy levels, thereby tuning its electronic and optical properties. nih.gov These structure-property relationships are vital for the rational design of new quinoxaline derivatives with specific desired characteristics for various material science applications. mdpi.com

Correlation of Electronic Structure with Spectroscopic Data

For quinoxaline derivatives in general, the introduction of different functional groups can significantly influence their electronic structure and, consequently, their spectroscopic properties. For instance, electron-donating groups like methyl and electron-withdrawing groups such as chloro can alter the energy levels of the molecular orbitals, leading to shifts in absorption and emission spectra. Quantum chemical calculations, often using functionals like B3LYP with various basis sets, have been shown to be effective in predicting excitation energies and spectroscopic behavior for this class of compounds. However, specific experimental and theoretical spectroscopic data for this compound, which would allow for a direct correlation of its unique electronic structure with its UV-Vis, NMR, or other spectroscopic signatures, remains to be published.

Interactive Data Table: Illustrative Electronic Properties of Quinoxaline Derivatives (General)

| Derivative Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | General Spectroscopic Feature |

| Electron-Donating Substituted | -5.0 to -5.5 | -2.5 to -3.0 | Red-shift in absorption |

| Electron-Withdrawing Substituted | -6.0 to -6.5 | -3.0 to -3.5 | Blue-shift in absorption |

| Unsubstituted Quinoxaline | Approx. -5.8 | Approx. -2.8 | Absorption in UV region |

Note: This table provides generalized data for the quinoxaline class to illustrate trends; specific values for this compound are not available.

Investigation of Intermolecular Interactions (e.g., π-stacking, hydrogen bonding for precursor molecules)

Specific research detailing the intermolecular interactions of this compound is not found in the reviewed literature. However, the general principles of intermolecular forces in quinoxaline derivatives can be discussed. The planar aromatic structure of the quinoxaline core is conducive to π-stacking interactions, a significant non-covalent force that influences the solid-state packing and material properties of such compounds. The strength and nature of these π-π interactions can be modulated by the substituents on the quinoxaline ring.

In the crystal structures of related quinoxaline derivatives, π-π stacking is a commonly observed feature, contributing to the thermal stability of the material. The presence of chloro and methyl groups in this compound would be expected to influence its stacking behavior. The electron-withdrawing chloro groups can affect the quadrupole moment of the aromatic system, potentially leading to specific offset or slipped-stacking arrangements to minimize electrostatic repulsion. Conversely, the methyl groups can introduce steric effects that influence the distance and geometry of the π-stacking.

Interactive Data Table: Common Intermolecular Interactions in Quinoxaline Derivatives

| Interaction Type | Description | Expected Influence on this compound |

| π-π Stacking | Attraction between aromatic rings. | Significant due to the planar quinoxaline core; modulated by chloro and methyl groups. |

| Halogen Bonding | Interaction involving the chlorine atoms. | Possible, where the chlorine acts as an electrophilic region. |

| van der Waals Forces | General intermolecular attractions. | Present and contributing to the overall cohesive energy of the solid. |

| C-H···N/Cl Hydrogen Bonds | Weak hydrogen bonds. | Potentially present, influencing the fine details of the crystal packing. |

Applications in Advanced Materials Science and Catalysis

Material Science Applications

The functionalization of the 2,3-Dichloro-5,7-dimethylquinoxaline core has led to the development of novel materials with tailored optical and electronic properties. The strategic placement of chloro and methyl groups influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for its application in electronic and optical devices.

Organic Semiconductors and Electronic Materials

Quinoxaline (B1680401) derivatives are recognized as valuable components in the design of organic semiconductors due to their inherent electron-deficient nature, which facilitates electron transport. The pyrazine (B50134) ring within the quinoxaline structure imparts a high electron affinity, making these compounds suitable for n-type semiconductor applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The presence of two chlorine atoms in this compound further enhances its electron-accepting properties, a desirable characteristic for n-type organic semiconductors. While specific performance data for this compound in electronic devices is not extensively documented, studies on structurally similar quinoxaline-based materials demonstrate their potential. For instance, the incorporation of electron-withdrawing groups is a common strategy to lower the LUMO energy level, thereby improving electron injection and transport.

The development of organic semiconductors often involves creating donor-acceptor architectures to tune the material's bandgap and charge transport properties. In this context, this compound can serve as a potent electron-accepting core. By synthetically modifying the chloro positions with various π-conjugated systems, researchers can create novel materials with optimized electronic properties for advanced electronic applications. The methyl groups at the 5 and 7 positions can also be functionalized to improve solubility and influence the solid-state packing of the molecules, which are crucial factors for device performance.

Table 1: Electronic Properties of Representative Quinoxaline-Based Organic Semiconductors

| Compound/Derivative Family | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Application |

| Pyrazinoquinoxaline Derivatives | -5.78 to -5.85 | -3.52 | Organic Field-Effect Transistors (OFETs) |

| Thiophene-flanked Quinoxaline | Not Specified | Not Specified | Organic Thin-Film Transistors (OTFTs) |

| Benzo[1,2-c;4,5-c′]bisthiadiazole and Pyrazino[2,3-g]quinoxaline Derivatives | Varying | Varying (Energy gaps from 1.3 eV to 2.4 eV) | Electronic and Optical Applications |

Note: The data presented is for related quinoxaline derivatives and is intended to be illustrative of the potential of this class of compounds.

Fluorescent Materials and Optical Sensors

The rigid, aromatic structure of the quinoxaline ring system often imparts fluorescent properties to its derivatives. These molecules can absorb light in the ultraviolet or visible region and subsequently emit light of a longer wavelength. The specific absorption and emission characteristics can be finely tuned by chemical modification of the quinoxaline core.

For this compound, the electronic transitions responsible for fluorescence are influenced by the interplay between the electron-donating methyl groups and the electron-withdrawing chloro groups. Substitution of the chlorine atoms with other functional groups, such as aryls or other chromophores, can lead to new fluorescent materials with tailored emission colors and quantum yields.

The sensitivity of the electronic structure of quinoxaline derivatives to their local environment makes them excellent candidates for the development of optical sensors. Changes in pH, the presence of metal ions, or the binding of specific analytes can induce a measurable change in the fluorescence or color of the quinoxaline-based sensor molecule. While direct applications of this compound as an optical sensor are not widely reported, its structure provides a versatile platform for the design of such sensors. The reactive chloro groups can be displaced by nucleophiles to attach specific recognition units, while the quinoxaline core acts as the signaling component.

Table 2: Photophysical Properties of Selected Fluorescent Quinoxaline Derivatives

| Derivative Type | Excitation Max (nm) | Emission Max (nm) | Application |

| 2′,7′-dichloro-5(6)-carboxyfluorescein | Red-shifted compared to parent | Increased intensity | Potential fluorescent probe |

| 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline based sensor | Not Specified | Not Specified | Detection of Ni2+ ions |

| Regioisomerically pure 5-functionalized 2′,7′-dichlorofluoresceins | Not Specified | Not Specified | Labeling biomolecules |

Note: The data presented is for related and functionalized quinoxaline structures to illustrate the potential of this chemical class.

Development of Ionic Liquid Materials

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. The synthesis of ILs often involves the combination of a bulky, asymmetric organic cation with an inorganic or organic anion.

The quinoxaline scaffold can be incorporated into the structure of ionic liquids, typically as part of the cation. While the direct synthesis of ionic liquids from this compound is not a mainstream application, this compound can serve as a precursor for the synthesis of more complex quinoxalinium cations. For example, the chlorine atoms can be substituted by nucleophilic attack, and subsequent quaternization of one of the nitrogen atoms in the pyrazine ring can lead to the formation of a quinoxalinium salt.

The properties of the resulting ionic liquid, such as its viscosity, conductivity, and solubility, can be tuned by modifying the substituents on the quinoxaline ring and by varying the counter-anion. The methyl groups in this compound could enhance the solubility of the resulting ionic liquid in less polar media.

Table 3: Common Cations and Anions in Ionic Liquids

| Common Cations | Common Anions |

| Imidazolium | Halides (Cl⁻, Br⁻, I⁻) |

| Pyridinium | Tetrafluoroborate (BF₄⁻) |

| Pyrrolidinium | Hexafluorophosphate (PF₆⁻) |

| Quaternary Ammonium (B1175870) | Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) |

| Quinoxalinium (derivatized) | Acetate (CH₃COO⁻) |

Coordination Chemistry and Catalytic Roles

The nitrogen atoms in the pyrazine ring of quinoxaline derivatives possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This ability to form stable metal complexes is central to their application in catalysis.

Quinoxaline Derivatives as Ligands for Metal Complexes

This compound and its derivatives can act as ligands, binding to a wide range of transition metals to form coordination complexes. The coordination can occur through one or both of the nitrogen atoms of the pyrazine ring. The electronic properties of the quinoxaline ligand, influenced by the chloro and methyl substituents, can affect the stability and reactivity of the resulting metal complex.

The substitution of the chlorine atoms in this compound with other coordinating groups can lead to the formation of polydentate ligands, which can form even more stable chelate complexes with metal ions. For example, reaction with 2-aminopyridine (B139424) could yield a bidentate ligand capable of forming a five-membered chelate ring with a metal center. The 5,7-dimethyl substitution can also influence the steric environment around the metal center, which can be a crucial factor in determining the catalytic activity and selectivity of the complex.

Table 4: Examples of Metal Complexes with Quinoxaline-Type Ligands

| Ligand | Metal Ion(s) | Coordination Geometry |

| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral and Octahedral |

| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), V(IV) | Octahedral and Square Planar |

| Quinoxaline-2,3-dione derivatives | Co(II), Ni(II), Cu(II), Cd(II) | Not Specified |

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes containing quinoxaline-based ligands have shown significant promise as catalysts in a variety of organic transformations. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. The catalytic properties of a quinoxaline-metal complex can be tuned by modifying the ligand structure. For this compound-derived ligands, the electronic effects of the substituents can influence the electron density at the metal center, thereby modulating its catalytic activity.

While specific catalytic applications of complexes derived directly from this compound are not extensively detailed in the literature, related quinoxaline complexes have been employed in various catalytic reactions.

In the realm of heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Quinoxaline-based metal complexes can be immobilized on solid supports, such as polymers or inorganic oxides, to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. The this compound moiety could be functionalized to facilitate its anchoring to a solid support, paving the way for the development of robust and reusable catalytic materials.

Design of Bioinspired Catalytic Systems

While direct research specifically employing this compound in bioinspired catalytic systems is not extensively documented, the broader class of quinoxaline derivatives has been a subject of interest in catalysis. researchgate.net Bioinspired catalysis seeks to mimic the efficiency and selectivity of natural enzymes by creating synthetic catalysts that operate under mild conditions. ornl.gov The design of such systems often incorporates key features of enzymes, such as defined active sites and specific substrate recognition capabilities.

Quinoxaline scaffolds are valuable in this context due to their versatile electronic properties and their ability to coordinate with metal centers, a common feature in the active sites of many enzymes. The nitrogen atoms in the pyrazine ring of the quinoxaline structure can act as ligands, binding to transition metals to form catalytically active complexes. The substituents on the quinoxaline ring, such as the chloro and methyl groups in this compound, can be modified to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity.

Furthermore, quinoxaline derivatives have been investigated for their catalytic activity in a variety of organic transformations. nih.govmdpi.comresearchgate.net These reactions, often proceeding under mild conditions, highlight the potential for developing more sophisticated, enzyme-mimicking catalysts based on the quinoxaline framework. The development of such bioinspired catalysts could lead to more sustainable and efficient chemical processes.

Reactive Dyes and Colorants

The application of this compound in the field of reactive dyes and colorants is more established. researchgate.nettextilelearner.net Reactive dyes are colored compounds that form a covalent bond with the substrate they are applied to, such as textile fibers, resulting in excellent wash fastness. textilelearner.netresearchgate.net

Dihaloquinoxaline derivatives, including this compound, serve as reactive moieties in the synthesis of certain reactive dyes. researchgate.netncsu.edu The two chlorine atoms on the quinoxaline ring are susceptible to nucleophilic substitution, allowing the dye molecule to be covalently linked to the functional groups present in textile fibers, such as the hydroxyl groups in cellulose (B213188) or the amino groups in wool and silk. blogspot.com

The synthesis of these dyes typically involves a multi-step process. A chromophore, the part of the molecule responsible for its color, is first synthesized and then coupled to the this compound unit. The resulting molecule combines the color properties of the chromophore with the reactive functionality of the dihaloquinoxaline moiety. Research has explored the modification of commercial dichloroquinoxaline (DCQ) reactive dyes to enhance their properties, such as dye-fiber affinity. ncsu.edu For instance, a two-step modification of a commercial yellow DCQ reactive dye has been reported. ncsu.edu

Table 1: Examples of Quinoxaline-Based Dye Synthesis Approaches

| Starting Material | Reagents | Resulting Dye Type | Reference |

| Dichloroquinoxaline (DCQ) type reactive dye | Cysteamine, Chlorotrifluoropyrimidine | bis-DFP and heterobifunctional DFP/MFP type dyes | ncsu.edu |

| o-phenylenediamine (B120857), Benzil (B1666583) derivatives | Various catalysts (e.g., Zinc triflate, TiO2-Pr-SO3H) | Substituted quinoxalines for various applications | mdpi.com |

| Catechols, Nitroarylamines | Palladium catalyst | Novel quinoxaline derivatives | rsc.org |

This table is interactive. Click on the headers to sort the data.

The fundamental mechanism of interaction between a reactive dye containing a this compound moiety and a substrate involves a nucleophilic substitution reaction. blogspot.com Under alkaline conditions, the nucleophilic groups on the fiber (e.g., deprotonated hydroxyl groups in cellulose, Cell-O⁻) attack the carbon atoms bearing the chlorine atoms on the quinoxaline ring. blogspot.com

This results in the formation of a stable covalent ether bond between the dye molecule and the fiber, leading to high fastness properties. The reaction can be depicted as follows:

Dye-Quinoxaline-Cl + Cell-OH → Dye-Quinoxaline-O-Cell + HCl

The reactivity of the chlorine atoms can be influenced by the dyeing conditions, such as temperature and pH. The methyl groups at the 5 and 7 positions of the quinoxaline ring can also have a subtle electronic effect on the reactivity of the chloro substituents. One of the challenges in the application of reactive dyes is the competing hydrolysis reaction, where the dye reacts with water instead of the fiber. blogspot.com This leads to a loss of dye and reduced fixation efficiency. blogspot.com The design of the dye molecule and the optimization of dyeing conditions are crucial to maximize the dye-fiber reaction and minimize hydrolysis.

Future Research Trajectories and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Researchers are increasingly exploring the use of natural deep eutectic solvents (NADESs) as environmentally benign reaction media. rsc.orgresearchgate.net These solvents, which are mixtures of natural compounds like choline (B1196258) chloride and water, offer a sustainable alternative to volatile organic compounds. rsc.orgresearchgate.net Future synthetic strategies for 2,3-Dichloro-5,7-dimethylquinoxaline could involve the condensation of a substituted o-phenylenediamine (B120857) with an appropriate dicarbonyl compound in a NADES, potentially at room temperature and without the need for a catalyst. rsc.orgresearchgate.net

Furthermore, the use of recyclable heterogeneous catalysts is a promising avenue. benthamdirect.com These catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. The development of solid-supported acid catalysts, for instance, could facilitate the efficient and sustainable production of this compound and its derivatives.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| One-Pot Synthesis | Multiple reaction steps in a single vessel | Reduced waste, higher efficiency, cost-effective |

| NADES Media | Use of natural, biodegradable solvents | Environmentally friendly, potentially milder reaction conditions |

| Heterogeneous Catalysis | Recyclable and easily separable catalysts | Sustainable, simplified purification, reduced catalyst leaching |

Exploration of Underutilized Reactivity Modes

The reactivity of 2,3-dichloroquinoxalines is typically dominated by nucleophilic aromatic substitution (SNAr) reactions at the 2- and 3-positions. researchgate.net While this has been extensively utilized to create a diverse range of derivatives, future research is expected to delve into less conventional reactivity patterns of this compound.

The presence of the electron-donating methyl groups at the 5- and 7-positions can influence the electronic properties of the quinoxaline (B1680401) core, potentially opening up new reaction pathways. For instance, transition-metal-catalyzed cross-coupling reactions could be further explored to introduce a wider array of functional groups at the chloro-positions, moving beyond traditional nucleophiles.

Moreover, direct C-H functionalization of the quinoxaline ring, particularly at the 6- and 8-positions, represents a significant area for future investigation. nih.gov This approach offers an atom-economical way to introduce additional functionality without the need for pre-functionalized starting materials. The development of selective catalysts for the C-H activation of the this compound scaffold could lead to the synthesis of novel and complex molecular architectures.

| Reactivity Mode | Description | Potential Applications for this compound |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Introduction of diverse aryl, alkyl, and amino groups |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds | Atom-economical synthesis of poly-functionalized derivatives |

| Photoredox Catalysis | Light-induced single-electron transfer reactions | Novel bond formations under mild conditions |

Advanced Characterization Techniques for Dynamic Systems

The conformational dynamics and intermolecular interactions of quinoxaline derivatives play a crucial role in their properties and functions. Future research will increasingly rely on advanced characterization techniques to probe these dynamic systems in detail.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational changes and rotational barriers in molecules. researchgate.netbeilstein-journals.org For derivatives of this compound, dynamic NMR could be employed to investigate restricted rotation around newly formed bonds, providing insights into their three-dimensional structures and stability. beilstein-journals.org Such studies are essential for understanding the structure-property relationships in these systems.

In addition to NMR, single-crystal X-ray diffraction will continue to be a vital technique for elucidating the precise solid-state structures of this compound and its derivatives. tandfonline.com This information is critical for understanding packing motifs and intermolecular interactions, which are key to designing materials with specific optical or electronic properties. Computational methods, such as Density Functional Theory (DFT), will be used in conjunction with experimental data to provide a deeper understanding of the electronic structure and spectroscopic properties of these molecules. nih.gov

| Characterization Technique | Information Gained | Relevance to this compound |

| Dynamic NMR Spectroscopy | Conformational dynamics, rotational barriers | Understanding molecular flexibility and isomerism |

| Single-Crystal X-ray Diffraction | Precise 3D structure, intermolecular interactions | Guiding the design of solid-state materials |

| Computational Chemistry (DFT) | Electronic structure, spectroscopic properties | Predicting and interpreting experimental results |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic properties of the quinoxaline scaffold make it an attractive component for advanced materials. bohrium.com Future research on this compound will increasingly be situated at the intersection of organic chemistry and materials science, with a focus on creating functional materials for a variety of applications.

In the field of organic electronics, quinoxaline derivatives are being investigated as n-type semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govsigmaaldrich.combeilstein-journals.orgsigmaaldrich.com The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline core facilitates electron transport. The this compound moiety can be incorporated into conjugated polymers to tune their electronic and optical properties. researchgate.netresearchgate.net The chlorine atoms provide reactive handles for polymerization, while the methyl groups can enhance solubility and influence morphology.

Furthermore, the development of quinoxaline-based sensors is an emerging area of interest. The fluorescence properties of some quinoxaline derivatives can be sensitive to their environment, making them suitable for the detection of ions or small molecules. Research in this area will involve the synthesis of novel this compound derivatives with tailored photophysical properties for specific sensing applications.

| Application Area | Role of this compound | Potential Impact |

| Organic Electronics | Building block for n-type semiconductors and conjugated polymers | Development of more efficient and stable OLEDs and OPVs |

| Chemical Sensors | Core scaffold for fluorescent probes | Creation of highly sensitive and selective detection methods |

| Functional Polymers | Monomer for high-performance polymers | Materials with enhanced thermal stability and tailored electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.